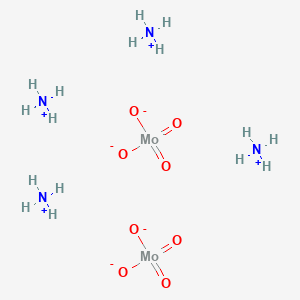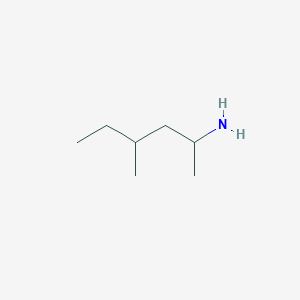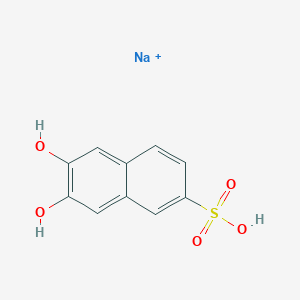
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of related sulfonates and their complexes provide insights into the coordination behaviors and structural characteristics. For example, the synthesis and structural analysis of barium(II) complexes with sulfoisophthalic acid sodium revealed a distorted nine-coordinated monocapped tetragonal antiprism geometry, contributing to our understanding of metal-organic frameworks (Wu Ganga, 2011).
Chemical Reactions and Properties
Chemical reactions involving Sodium 6,7-Dihydroxynaphthalene-2-sulfonate derivatives are diverse. For instance, the synthesis of ethers and esters from dye intermediates like disodium 4,5-dihydroxynaphthalene-2,7-disulfonate demonstrates the compound's versatility in chemical synthesis (K. Paruch et al., 2000).
Physical Properties Analysis
The physical properties of Sodium Methylnaphthalene Sulfonate, a related compound, including its critical micelle concentration (CMC) and surface activities, suggest potential applications in enhanced oil recovery (EOR) (Yong Gong et al., 2004). These findings highlight the importance of understanding the physical properties of sulfonate compounds.
Chemical Properties Analysis
The chemical properties of sulfonate compounds, including reactivity and coordination behaviors, are pivotal in their application across various fields. For example, the study on the synthesis and crystal structure of sodium sulfosalicylate dihydrate and its copper complex sheds light on unusual coordination modes and potential mechanisms for anticancer activity (A. Marzotto et al., 2001).
Wissenschaftliche Forschungsanwendungen
Polymer Research
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is used in the synthesis of water-soluble polypyrroles. This demonstrates its role in the development of novel polymeric materials.
- Methods of Application : The synthesis of water-soluble polypyrroles would typically involve polymerization reactions, possibly initiated by heat, light, or a chemical initiator.
- Results or Outcomes : The result is the creation of novel polymeric materials, which could have a wide range of potential applications.
Analytical Chemistry
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate serves as a reagent in the spectrophotometric determination of boric acid. This indicates its utility in analytical chemistry for specific determinations.
- Methods of Application : The spectrophotometric determination of boric acid would involve the reaction of the acid with the reagent, followed by measurement of the absorbance of the resulting solution at a specific wavelength.
- Results or Outcomes : The result is the accurate determination of the concentration of boric acid in a sample.
Dye Manufacturing
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is used in the manufacturing of dyes . It serves as a key ingredient in the production of certain types of dyes .
- Methods of Application : The compound is typically mixed with other ingredients under specific conditions to produce the desired dye .
- Results or Outcomes : The result is the production of dyes that can be used in various industries, such as textiles, plastics, and printing .
Pharmaceutical Research
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be used in pharmaceutical research . It may serve as a starting material in the synthesis of certain pharmaceutical compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : The result is the successful synthesis of the target pharmaceutical compound .
Environmental Science
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be used in environmental science research . For example, it may be used in studies investigating the environmental fate and transport of sulfonated compounds .
- Methods of Application : The specific methods of application would depend on the nature of the environmental science research being conducted .
- Results or Outcomes : The results could provide valuable insights into the environmental behavior of sulfonated compounds .
Biochemical Research
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be used in biochemical research . It may serve as a starting material in the synthesis of certain biochemical compounds .
- Methods of Application : The specific methods of application would depend on the target compound being synthesized .
- Results or Outcomes : The result is the successful synthesis of the target biochemical compound .
Environmental Monitoring
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be used in environmental monitoring . For example, it may be used in studies investigating the environmental fate and transport of sulfonated compounds .
- Methods of Application : The specific methods of application would depend on the nature of the environmental science research being conducted .
- Results or Outcomes : The results could provide valuable insights into the environmental behavior of sulfonated compounds .
Material Science
- Application Summary : Sodium 6,7-Dihydroxynaphthalene-2-sulfonate can be used in material science research . It may serve as a starting material in the synthesis of certain materials .
- Methods of Application : The specific methods of application would depend on the target material being synthesized .
- Results or Outcomes : The result is the successful synthesis of the target material .
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;6,7-dihydroxynaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDYPLHFRYDJD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059651 | |
| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium 2,3-dioxynaphthalene-6-sulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate | |
CAS RN |
135-53-5 | |
| Record name | Sodium 2,3-dioxynaphthalene-6-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 6,7-dihydroxy-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6,7-dihydroxynaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




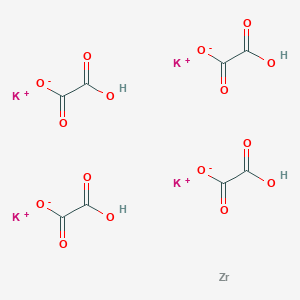
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
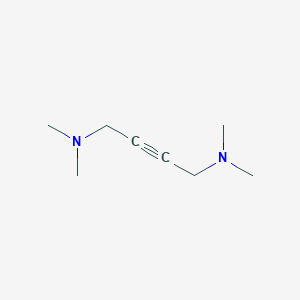
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
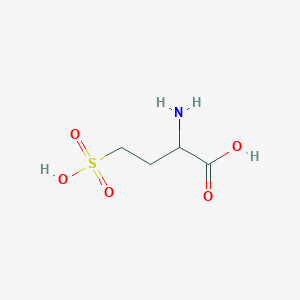
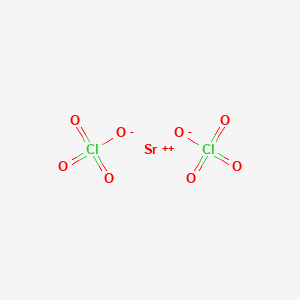
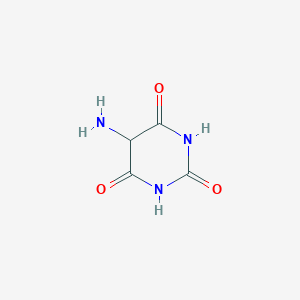


![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)

